molecular formula C9H11BrO2S B13833974 4-Bromo-5-tert-butylthiophene-2-carboxylic acid CAS No. 40196-86-9

4-Bromo-5-tert-butylthiophene-2-carboxylic acid

Cat. No.: B13833974
CAS No.: 40196-86-9
M. Wt: 263.15 g/mol
InChI Key: JRXXYAWUBZVUGE-UHFFFAOYSA-N
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Description

4-Bromo-5-tert-butylthiophene-2-carboxylic acid is a multifunctional heteroaromatic building block of significant value in medicinal chemistry and materials science research. This compound integrates a carboxylic acid, which can be converted to amides or esters, and a bromine atom, which serves as a handle for palladium-catalyzed cross-coupling reactions such as the Suzuki reaction. The presence of the sterically demanding tert-butyl group can be exploited to influence the molecular conformation and physical properties, such as solubility and crystal packing, of the resulting compounds. Its primary research application is as a precursor in the synthesis of complex thiophene-containing structures, which are prevalent in the development of organic electronic materials like semiconductors and in the construction of pharmacologically active molecules where the thiophene ring acts as a central scaffold. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-5-tert-butylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-9(2,3)7-5(10)4-6(13-7)8(11)12/h4H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXXYAWUBZVUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(S1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697773
Record name 4-Bromo-5-tert-butylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40196-86-9
Record name 4-Bromo-5-tert-butylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and General Strategy

The synthesis generally begins with thiophene derivatives that are selectively functionalized to introduce the tert-butyl group and bromine substituent, followed by carboxylation at the 2-position. Two main strategies have been reported:

  • Route A: Introduction of the tert-butyl group onto thiophene, followed by bromination and carboxylation.
  • Route B: Starting from 5-tert-butylthiophene-2-carboxylic acid, followed by selective bromination at the 4-position.

Preparation of 5-tert-butylthiophene-2-carboxylic acid

One common precursor is 5-tert-butylthiophene-2-carboxylic acid, which can be synthesized by:

  • Alkylation: Reaction of thiophene with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to introduce the tert-butyl group at the 5-position.
  • Carboxylation: Subsequent carboxylation of the alkylated thiophene using carbon dioxide under high pressure and temperature conditions to install the carboxylic acid group at the 2-position.

Industrial methods optimize these steps using continuous flow reactors for scalability and consistent yields.

Bromination to Introduce the 4-Bromo Substituent

Selective bromination at the 4-position of 5-tert-butylthiophene-2-carboxylic acid is challenging due to multiple reactive sites. Literature reports include:

  • Use of N-bromosuccinimide (NBS) or bromine under controlled conditions to achieve mono-bromination at the 4-position.
  • Avoidance of over-bromination or decarboxylation side reactions by controlling reagent equivalents, temperature, and reaction time.

An alternative approach involves:

  • Starting from 4-bromothiophene-2-carboxylic acid, then introducing the tert-butyl group at the 5-position via Grignard or Friedel-Crafts alkylation. However, this route is less common due to regioselectivity issues.

Detailed Synthetic Pathways and Reaction Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Alkylation of thiophene Thiophene + tert-butyl chloride + Lewis acid (AlCl3) 60-70 Introduces tert-butyl group at 5-position
2 Carboxylation CO2 under high pressure and temperature 50-65 Forms 5-tert-butylthiophene-2-carboxylic acid
3 Bromination N-bromosuccinimide (NBS), controlled temp. 50-75 Mono-bromination at 4-position to give target compound

Alternative Synthetic Routes

Grignard Reaction Followed by Carbonylation

  • Preparation of 3-methyl-2-thienylmagnesium halides followed by reaction with carbon dioxide or dimethyl carbonate to introduce the carboxyl group at the 2-position.
  • Bromination of intermediates to install the bromine substituent.

Palladium-Catalyzed Carbonylation

  • Palladium-catalyzed carbonylation of 2-bromo-3-methylthiophene under carbon monoxide pressure in ethanol to form esters, which can be hydrolyzed to the acid.

Analytical Data and Characterization

  • NMR Spectroscopy:
    • ^1H-NMR and ^13C-NMR confirm the presence of tert-butyl, bromine-substituted thiophene ring, and carboxylic acid functionalities.
  • Mass Spectrometry:
    • ESI-MS typically shows molecular ion peaks consistent with the brominated thiophene acid.
  • Purity:
    • HPLC purity often exceeds 95% in well-optimized syntheses.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Alkylation + Carboxylation + Bromination Thiophene → tert-butylthiophene → carboxylation → bromination tert-butyl chloride, AlCl3, CO2 (high P & T), NBS Straightforward, scalable Requires careful bromination control
Grignard + Carbonylation + Bromination 3-methylthiophene derivatives Mg, CO2 or dimethyl carbonate, bromine Good regioselectivity Multi-step, moderate yields
Pd-Catalyzed Carbonylation 2-bromo-3-methylthiophene Pd catalyst, CO pressure, EtOH Efficient ester formation Requires Pd catalyst, cost

Research Findings and Applications

  • The compound is a key intermediate for synthesizing thiophene-based derivatives with biological activities, such as spasmolytic agents.
  • Suzuki cross-coupling reactions of 5-bromothiophene-2-carboxylic acid derivatives have been extensively studied, indicating the importance of the brominated thiophene acid scaffold in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-tert-butylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-5-tert-butylthiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-tert-butylthiophene-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In materials science, its electronic properties are of interest, and it may interact with other molecules or materials to form conductive or semiconductive structures .

Comparison with Similar Compounds

Table 1: Key Properties of Brominated Thiophene Carboxylic Acids

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Key Features/Applications References
4-Bromo-5-methylthiophene-2-carboxylic acid C₆H₅BrO₂S 221.08 29421-99-6 Br (C4), CH₃ (C5) High structural similarity (0.96) to parent compounds; used in organic synthesis .
5-Bromobenzo[b]thiophene-2-carboxylic acid C₉H₄BrO₂S 256.09 7312-10-9 Benzo-fused ring, Br (C5) Enhanced aromaticity; ≥97% purity; used in materials science .
4-Bromo-2-thiophenecarboxylic acid C₅H₃BrO₂S 207.05 16694-18-1 Br (C4) Pharmaceutical intermediate; foundational scaffold for drug design .
3-Bromo-5-chlorothiophene-2-carboxylic acid C₅H₂BrClO₂S 241.49 60729-38-6 Br (C3), Cl (C5) Dual halogenation enhances electrophilic reactivity .
5-(3-Bromophenyl)thiophene-2-carboxylic acid C₁₁H₇BrO₂S 283.14 N/A Br-phenyl (C5) Extended conjugation for optoelectronic applications .

Key Differences and Implications

3-Bromo-5-chlorothiophene-2-carboxylic acid (CAS 60729-38-6) combines bromine and chlorine, increasing electrophilicity for cross-coupling reactions .

Aromatic Systems :

  • 5-Bromobenzo[b]thiophene-2-carboxylic acid (CAS 7312-10-9) features a fused benzene ring, enhancing π-conjugation and stability, making it suitable for photovoltaic materials .

Applications :

  • Methyl or tert-butyl groups improve lipid solubility, aiding membrane permeability in drug candidates .
  • Phenyl-substituted derivatives (e.g., 5-(3-bromophenyl)thiophene-2-carboxylic acid ) are explored in organic light-emitting diodes (OLEDs) due to extended conjugation .

Research Findings

  • Synthetic Utility : Bromine at C4 or C5 positions facilitates Suzuki-Miyaura couplings, enabling the construction of complex heterocycles .
  • Purity and Availability : Commercial availability varies; for example, 4-Bromo-5-chlorothiophene-2-carboxylic acid (CAS 60729-37-5) is sold at 96% purity for research use .

Notes

  • The absence of 4-Bromo-5-tert-butylthiophene-2-carboxylic acid in the provided evidence necessitates extrapolation from methyl- or phenyl-substituted analogs.
  • Substituent position and type critically influence reactivity and application, underscoring the need for targeted synthesis and characterization.
  • Contradictions in molecular weights (e.g., discrepancies in exact mass calculations) highlight the importance of experimental validation .

Biological Activity

4-Bromo-5-tert-butylthiophene-2-carboxylic acid is a thiophene derivative characterized by its unique structural features, including a bromine atom and a tert-butyl group. These functional groups contribute to its chemical reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H11BrO2S, with a molecular weight of 251.15 g/mol. The presence of the bulky tert-butyl group enhances solubility and influences the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC9H11BrO2S
Molecular Weight251.15 g/mol
Functional GroupsCarboxylic acid, Bromine, Thiophene ring

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. The compound may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for drug development in these areas .

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, possess significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound may also exhibit anti-inflammatory effects. The modulation of inflammatory pathways through enzyme inhibition is a potential mechanism by which it could exert these effects. Specific studies have highlighted the ability of thiophene derivatives to reduce inflammatory markers in vitro .

Case Studies

  • Antimicrobial Activity Against Pathogens
    A study evaluated the antimicrobial efficacy of various thiophene derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Anti-inflammatory Activity in Animal Models
    In an animal model of induced inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory cytokines compared to control groups. This suggests potential for therapeutic use in inflammatory diseases .

Comparative Analysis

The biological activities of this compound can be compared with other thiophene derivatives:

CompoundAntimicrobial ActivityAnti-inflammatory Activity
This compoundModerateSignificant
5-Methylthiophene-2-carboxylic acidLowModerate
3-Bromo-4-butylthiopheneHighLow

Future Perspectives

Given the promising biological activities observed, further research is warranted to explore the full therapeutic potential of this compound. Investigations into its pharmacokinetics, toxicity profiles, and efficacy in clinical settings are essential for advancing this compound into practical applications.

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